Octaethylheme

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

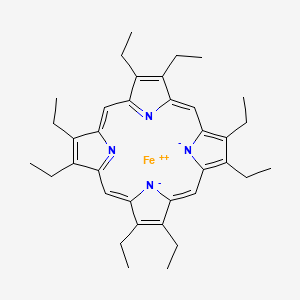

Octaethylheme, also known as this compound, is a useful research compound. Its molecular formula is C36H44FeN4 and its molecular weight is 588.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

Catalytic Activity:

Octaethylheme has been studied for its catalytic properties, particularly in the oxidation of organic substrates. Its structure allows it to mimic the activity of natural heme-containing enzymes, such as cytochromes. Research indicates that this compound can facilitate electron transfer reactions and catalyze the oxidation of aliphatic and aromatic compounds, making it a valuable tool in organic synthesis and biocatalysis .

Oxygen Binding Studies:

The ability of this compound to bind oxygen is another significant area of research. Studies have shown that it can stabilize oxygen in a manner similar to hemoglobin, which is crucial for understanding oxygen transport mechanisms in biological systems. This property has implications for developing artificial blood substitutes or oxygen carriers in medical applications .

Material Science Applications

Nanocomposite Development:

In materials science, this compound has been incorporated into nanocomposites to enhance their properties. For instance, when combined with polymers or nanoparticles, it can improve electrical conductivity and thermal stability. These composites are being explored for use in sensors and electronic devices .

Electrochemical Sensors:

Due to its electroactive nature, this compound is employed in the development of electrochemical sensors. Its ability to facilitate electron transfer makes it an excellent candidate for detecting various analytes, including glucose and other biomolecules. Researchers are investigating its use in biosensors for medical diagnostics .

Analytical Chemistry Applications

Spectroscopic Techniques:

this compound is utilized as a standard in various spectroscopic techniques due to its well-defined absorption spectra. It serves as a reference compound in UV-Vis spectroscopy and fluorescence studies, aiding in the calibration of instruments and validation of methods .

Chromatographic Applications:

In chromatography, this compound is used as a stationary phase or as a modifier to enhance separation efficiency. Its unique chemical properties allow for improved resolution of complex mixtures, making it useful in both research and industrial applications .

Case Study 1: Catalysis with this compound

A study demonstrated that this compound could catalyze the oxidation of cyclohexane under mild conditions, achieving high selectivity for the corresponding alcohols. This research highlighted its potential as an environmentally friendly catalyst in organic synthesis, reducing the need for harsh reagents .

Case Study 2: Development of Electrochemical Sensors

Research conducted on an electrochemical sensor incorporating this compound showed enhanced sensitivity for glucose detection compared to traditional methods. The sensor exhibited a linear response over a wide concentration range, indicating its potential application in continuous glucose monitoring systems for diabetic patients .

Propriétés

Numéro CAS |

61085-06-1 |

|---|---|

Formule moléculaire |

C36H44FeN4 |

Poids moléculaire |

588.6 g/mol |

Nom IUPAC |

iron(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

InChI |

InChI=1S/C36H44N4.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Clé InChI |

ITAAUOKPOOKZDV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Fe+2] |

SMILES canonique |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Fe+2] |

Synonymes |

ferric octaethylporphyrin octaethylheme |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.